1-(3,4-dichlorophenyl)-4-(3-nitrobenzoyl)piperazine
Overview
Description
1-(3,4-Dichlorophenyl)-4-(3-nitrobenzoyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-4-(3-nitrobenzoyl)piperazine typically involves the following steps:
Nucleophilic Substitution Reaction: The piperazine ring is first substituted with a 3,4-dichlorophenyl group. This can be achieved by reacting piperazine with 3,4-dichlorobenzyl chloride under basic conditions.
Acylation Reaction: The resulting intermediate is then acylated with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-4-(3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(3,4-Dichlorophenyl)-4-(3-aminobenzoyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as quinones.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-(3-nitrobenzoyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorophenyl)-4-(3-nitrobenzoyl)piperazine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the nitrobenzoyl group, making it less versatile in certain chemical reactions.
4-(3-Nitrobenzoyl)piperazine: Lacks the dichlorophenyl group, which may affect its biological activity and chemical reactivity.
Uniqueness: 1-(3,4-Dichlorophenyl)-4-(3-nitrobenzoyl)piperazine is unique due to the presence of both the dichlorophenyl and nitrobenzoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-15-5-4-13(11-16(15)19)20-6-8-21(9-7-20)17(23)12-2-1-3-14(10-12)22(24)25/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTRBUQUFRUKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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